AP26113
Overview
Description
This compound has demonstrated significant efficacy in overcoming resistance to crizotinib, a first-generation ALK inhibitor, particularly in cases involving the L1196M mutation . ALK-IN-1 is primarily used in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK rearrangements .
Preparation Methods
The synthesis of ALK-IN-1 involves several steps, starting with the preparation of key intermediates. Industrial production methods for ALK-IN-1 are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
ALK-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrimidine core.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s efficacy.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of ALK-IN-1 with enhanced pharmacological properties .
Scientific Research Applications
ALK-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of ALK and related kinases.
Biology: Employed in cellular assays to investigate the role of ALK in cell signaling and proliferation.
Industry: Utilized in the development of new therapeutic agents targeting ALK and other related kinases.
Mechanism of Action
ALK-IN-1 exerts its effects by inhibiting the activity of ALK, a receptor tyrosine kinase involved in cell growth and survival . The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as STAT3 and AKT . This inhibition leads to reduced tumor cell viability and growth .
Comparison with Similar Compounds
ALK-IN-1 is compared with other ALK inhibitors such as crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib . While all these compounds target ALK, ALK-IN-1 is unique in its ability to overcome resistance mutations like L1196M . This makes it a valuable option for patients who have developed resistance to first-generation inhibitors .
Similar compounds include:
Crizotinib: First-generation ALK inhibitor.
Ceritinib: Second-generation ALK inhibitor with improved efficacy.
Alectinib: Known for its high selectivity and potency.
Brigatinib: Effective against a broad range of ALK mutations.
Lorlatinib: Third-generation inhibitor with activity against multiple resistance mutations.
Properties
IUPAC Name |
5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSPTSBIQCAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN6O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725416 | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197958-12-5 | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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